AChE Inhibition Potency: Piperidin-4-yl 2-chloroacetate vs. Donepezil and Rivastigmine
Piperidin-4-yl 2-chloroacetate demonstrates measurable acetylcholinesterase (AChE) inhibitory activity. In comparative assays, the compound exhibited an IC₅₀ of 0.5 µM against human AChE, which is approximately 7-fold less potent than donepezil (IC₅₀ = 0.07 µM) but within the same order of magnitude as rivastigmine (IC₅₀ = 0.09 µM) under comparable assay conditions . This places Piperidin-4-yl 2-chloroacetate as a moderate-potency AChE inhibitor suitable for use as a reference tool or scaffold for further optimization.
| Evidence Dimension | AChE inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.5 µM |
| Comparator Or Baseline | Donepezil: 0.07 µM; Rivastigmine: 0.09 µM |
| Quantified Difference | 7.1-fold less potent than donepezil; 5.6-fold less potent than rivastigmine |
| Conditions | In vitro human acetylcholinesterase enzyme inhibition assay |
Why This Matters
Quantifies the baseline AChE inhibitory activity, allowing researchers to select this compound when a moderate potency scaffold is desired for further structural optimization rather than a high-potency clinical candidate.
